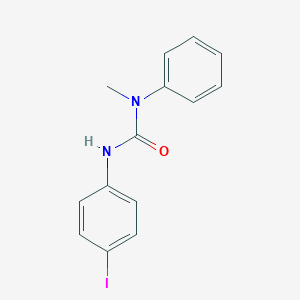![molecular formula C11H10O4 B188639 Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid CAS No. 10560-28-8](/img/structure/B188639.png)
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid (TCND) is a bicyclic organic compound with a unique structure. It has been extensively studied in the field of organic chemistry due to its potential applications in drug design, material science, and catalysis.
Mechanism of Action
The mechanism of action of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid is not well understood. However, studies have shown that Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in several biological processes.
Biochemical and Physiological Effects:
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit various biochemical and physiological effects. For example, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. They have also been shown to inhibit the replication of viruses, such as HIV and herpes simplex virus. Additionally, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has several advantages as a building block for organic synthesis. It is readily available and can be synthesized in high yields. It is also stable under a wide range of conditions and can be easily functionalized. However, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can be difficult to purify due to their high polarity and solubility in water. Additionally, the synthesis of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives can be challenging due to the regioselectivity of the Diels-Alder reaction.
Future Directions
For the study of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid include the development of new derivatives with improved biological activity and selectivity, the use of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives as ligands in catalytic reactions, and the development of new synthetic methods for the preparation of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives.
Synthesis Methods
The synthesis of Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out under mild conditions and yields a bicyclic product with high regioselectivity. The resulting Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid can be purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has been studied extensively in the field of organic chemistry due to its unique structure and potential applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, polymers, and materials. Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid derivatives have been shown to exhibit antitumor, antiviral, and antibacterial activities. Additionally, Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid has been used as a ligand in catalytic reactions, such as the Suzuki-Miyaura coupling reaction.
properties
CAS RN |
10560-28-8 |
|---|---|
Product Name |
Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid |
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-6-3-1-2-4(6)5(2)7(3)9(8)11(14)15/h2-7H,1H2,(H,12,13)(H,14,15) |
InChI Key |
PGDKTWOUTRJVFJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C4C1C3C(=C4C(=O)O)C(=O)O |
Canonical SMILES |
C1C2C3C2C4C1C3C(=C4C(=O)O)C(=O)O |
Other CAS RN |
10560-28-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




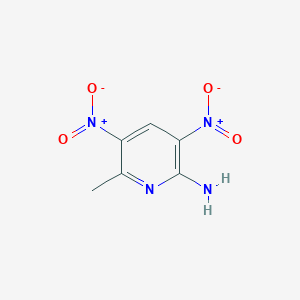
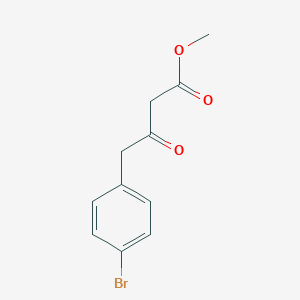
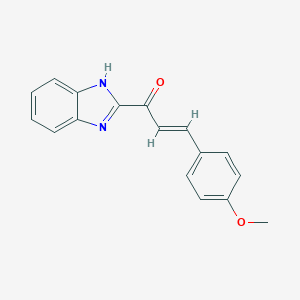

![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
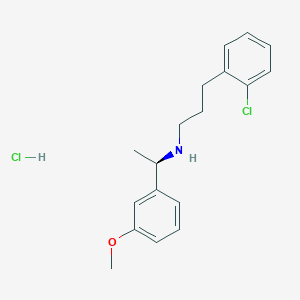
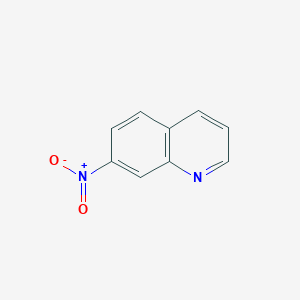

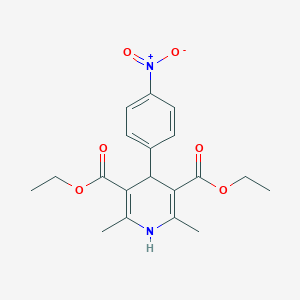
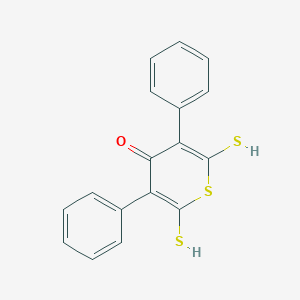
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
